dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
The target compound, dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate, features a 1,2,3-triazole core substituted at the 1-position with an ethyl-linked isoindole-1,3-dione moiety and at positions 4 and 5 with methyl ester groups. Synthetically, such compounds are typically accessed via Huisgen cycloaddition or alkylation reactions, as seen in analogous systems .
Properties
IUPAC Name |
dimethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6/c1-25-15(23)11-12(16(24)26-2)20(18-17-11)8-7-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBSOUOXPGIGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Isoindolinone Precursor
The isoindolinone core (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) is typically prepared by the condensation of phthalic anhydride with an appropriate amine or aminoethyl derivative, followed by cyclization to form the imide ring system. This precursor provides the 2-(isoindolinone)ethyl substituent necessary for further functionalization.
Introduction of Azide or Alkyne Functional Group
The linker attached to the isoindolinone is functionalized with either an azide or an alkyne group to enable the CuAAC reaction. This can be achieved by:
- Halogenation of the ethyl substituent followed by nucleophilic substitution with sodium azide to yield an azidoethyl derivative.
- Alternatively, introduction of a terminal alkyne group through alkylation with propargyl bromide or similar reagents.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The key step in the synthesis is the cycloaddition between the azide and alkyne to form the 1,2,3-triazole ring. The CuAAC reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole product under copper(I) catalysis.
- Catalysts: CuSO4 with sodium ascorbate as a reducing agent is commonly used to generate Cu(I) in situ.
- Solvents: A mixture of DMF, tert-butanol, and water is often employed to ensure solubility of reactants.
- Conditions: Room temperature to mild heating (20–60°C) over several hours (12–24 h) provides high yields and purity.
This method is favored for its mild conditions, high regioselectivity, and excellent yields, often exceeding 90%.
Formation of Dimethyl 4,5-Dicarboxylate Substituents on the Triazole Ring
The triazole ring is further functionalized at the 4 and 5 positions with carboxylate groups, which are methylated to yield the dimethyl ester.
- This can be achieved by starting with dialkyne or diazide precursors bearing ester groups or by post-cycloaddition esterification using methylating agents such as diazomethane or methyl iodide in the presence of a base.
- The esterification step is typically conducted under mild conditions to avoid decomposition of the triazole ring.
Research Findings and Data Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Isoindolinone formation | Phthalic anhydride + amine, cyclization | 75–85 | Provides stable isoindolinone intermediate |
| 2 | Azide introduction | Halogenation + NaN3 substitution | 80–90 | Sodium azide substitution is efficient and selective |
| 3 | CuAAC reaction | CuSO4 + sodium ascorbate, DMF/t-BuOH/H2O, RT-60°C | 85–98 | High regioselectivity for 1,4-disubstituted triazole; mild conditions |
| 4 | Esterification (methylation of carboxylates) | Diazomethane or methyl iodide, base, room temperature | 70–90 | Preserves triazole integrity; yields depend on reagent purity and reaction time |
Alternative Catalytic Systems and Conditions
- Ruthenium catalysts can be used for synthesis of 1,5-disubstituted triazoles, but for this compound, copper-catalyzed 1,4-disubstitution is preferred due to regioselectivity and stability.
- β-Cyclodextrin-supported copper catalysts offer water-soluble, recyclable catalytic systems that minimize copper leaching and environmental impact.
- Phenylethynylcopper(I) catalysts have been employed in related triazole syntheses to achieve high yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the isoindoline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Key Features
- CAS Number : 869895-62-5
- Molecular Weight : 374.30 g/mol
- Functional Groups : Contains triazole and dioxo isoindole moieties, which are pivotal for its biological activity.
Spectroscopic Data
The compound exhibits distinct spectral characteristics, including NMR and IR spectra, which can be utilized for structural elucidation. The crystal structure has been reported to be monoclinic with specific lattice parameters that can aid in understanding its solid-state properties .
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of isoindoles exhibit anticancer properties. Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Testing
In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines when tested at varying concentrations. The IC50 values were calculated to assess potency against specific cancer types.
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules with potential pharmacological activities.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Reflux in DMF | 85 |
| Cyclization | Microwave-assisted synthesis | 90 |
| Hydrolysis | Aqueous base treatment | 75 |
Material Science
The compound's unique properties allow it to be explored as a precursor for advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices improves the material's resistance to thermal degradation and enhances its mechanical properties.
Agricultural Applications
Emerging studies suggest that derivatives of this compound may have applications in agrochemicals due to their biological activity against certain pests and diseases affecting crops.
Mechanism of Action
The mechanism of action of dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Effects
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()
- Core Structure : Imidazo[1,2-a]pyridine (vs. triazole in the target compound).
- Substituents: Diethyl esters, cyano, nitrophenyl, and phenethyl groups.
- Physical Properties : Melting point 243–245°C; molecular weight 557.55 g/mol.
- The nitrophenyl group introduces strong electron-withdrawing effects, analogous to the isoindole-dione in the target compound, but with differing steric demands .
Dimethyl 1-(3-Hydroxy-2-Iodo-1-Phenylpropyl)-1H-1,2,3-Triazole-4,5-Dicarboxylate ()
- Core Structure : 1,2,3-Triazole (same as target compound).
- Substituents : Hydroxy-iodo-phenylpropyl chain and methyl esters.
- Structural Data : Triclinic crystal system (space group P1), cell parameters a = 8.0504 Å, b = 9.6941 Å, c = 11.1893 Å.
- Key Differences : The hydroxy-iodo-phenylpropyl substituent introduces significant steric bulk and polarizability, likely altering solubility and crystallinity compared to the ethyl-isoindole-dione group. The iodine atom may facilitate halogen bonding, absent in the target compound .
Dimethyl 1-(3-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate ()
- Core Structure : Pyrazole (vs. triazole).
- Substituents: 3-Cyanobenzyl and methyl esters.
- Conformational Analysis : Dihedral angle between pyrazole and phenyl rings is 67.74°, indicating moderate planarity disruption. Intramolecular C–H⋯O hydrogen bonding stabilizes the structure.
- The cyanobenzyl group’s electron-withdrawing nature is less pronounced than isoindole-dione .
Comparative Data Table
*Calculated based on molecular formula.
Research Findings and Trends
Electronic Effects: Electron-withdrawing substituents (e.g., isoindole-dione, nitro, cyano) lower electron density on the heterocycle, enhancing electrophilic substitution resistance but increasing reactivity in nucleophilic additions . The isoindole-dione group in the target compound may offer superior electronic modulation compared to cyanobenzyl or nitro groups due to its conjugated dicarbonyl system.
Steric and Conformational Influences: Bulky substituents (e.g., phenethyl, hydroxy-iodo-phenylpropyl) disrupt crystallinity, whereas flexible ethyl linkers (as in the target compound) may improve solubility . Intramolecular hydrogen bonding (observed in ) is less likely in the target compound due to the absence of proximal H-bond donors.
Synthetic Methodologies :
- Alkylation reactions using K₂CO₃/acetone () are common for introducing benzyl/ethyl groups to heterocycles, suggesting a viable route for synthesizing the target compound .
Biological Activity
Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in treating specific diseases, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C16H14N4O6
Molecular Weight: 358.31 g/mol
IUPAC Name: this compound
The compound features a triazole ring fused with an isoindole structure, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in critical metabolic pathways. For instance, triazole derivatives are often linked with the inhibition of thymidylate synthase (TS), which plays a vital role in DNA synthesis and repair.
- Antimicrobial Activity: Research indicates that similar triazole compounds exhibit significant antimicrobial properties against various bacterial strains and fungi. This suggests potential applications in treating infections.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole-based compounds. Notably:
- In vitro Studies: A study demonstrated that triazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The IC50 values ranged from 12.22 µM to 44.65 µM depending on the specific derivative and cell line tested .
- Mechanistic Insights: The cytotoxic effects are believed to stem from apoptosis induction and cell cycle arrest mechanisms. The compounds disrupt DNA synthesis by inhibiting TS activity .
Antitrypanosomal Activity
Recent investigations have highlighted the potential of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. Key findings include:
- Efficacy Against Trypomastigotes: Compounds showed IC50 values significantly lower than standard treatments like Benznidazole (Bz), indicating a promising alternative for therapy .
- In vivo Studies: The use of 3D cardiac spheroids as a model demonstrated reduced parasite load upon treatment with these compounds, suggesting good bioavailability and tissue penetration .
Data Summary Table
Case Study 1: Anticancer Efficacy
In a comparative study involving various triazole derivatives, dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole was evaluated for its cytotoxic effects on multiple cancer cell lines. Results indicated that modifications to the triazole structure significantly enhanced anticancer activity through improved binding affinity to TS .
Case Study 2: Trypanocidal Activity
A recent study focused on the efficacy of triazole derivatives against T. cruzi. The results showed that specific structural modifications led to enhanced trypanocidal activity with minimal toxicity to mammalian cells . This highlights the potential for developing new treatments for Chagas disease based on this compound's scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be standardized?
- Methodological Answer : Begin with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For the isoindole-dione moiety, employ condensation reactions using hydrazine derivatives under reflux conditions (e.g., DMSO or ethanol as solvents). Monitor reaction progress via TLC and optimize purification using column chromatography with ethyl acetate/hexane gradients. Yield improvements (e.g., 65% as in ) require strict control of stoichiometry, temperature (e.g., 18-hour reflux), and pH during crystallization.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use and NMR to confirm the triazole and isoindole-dione moieties (e.g., δ 3.8–4.2 ppm for methyl ester protons). IR spectroscopy can validate carbonyl stretches (1700–1750 cm) from esters and isoindole-dione. For purity, employ HPLC with a C18 column and UV detection at 254 nm, comparing retention times against synthetic intermediates (as in ).
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer : Use slow evaporation in a 1:1 mixture of ethanol and water, as demonstrated for structurally related triazole derivatives (). Monitor crystal growth under controlled humidity and temperature (e.g., 20°C). For triclinic systems (e.g., space group ), refine data with SHELXL, ensuring -values < 0.05 (as in ).
Advanced Research Questions
Q. How does the electronic environment of the triazole ring influence the compound’s reactivity in nucleophilic or electrophilic substitutions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the triazole nitrogen atoms. Experimentally, test reactivity by introducing substituents (e.g., halogens or nitro groups) via Ullmann coupling or SNAr reactions. Monitor regioselectivity using NMR and compare with computational predictions (refer to for analogous aryl substitution strategies).
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems). Use LC-MS to identify potential degradation products or impurities ( ). Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies, such as differences in cell lines or assay protocols (aligned with ’s emphasis on theoretical frameworks).
Q. How can the compound’s supramolecular interactions (e.g., hydrogen bonding, π-stacking) be systematically studied to inform drug design?
- Methodological Answer : Use X-ray crystallography () to map intermolecular interactions. Pair with Hirshfeld surface analysis to quantify contact contributions (e.g., C–H···O bonds). For solution-phase studies, employ -DOSY NMR to assess aggregation behavior. Compare results with docking simulations (as in ) to correlate crystallographic data with binding affinities.
Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers of this compound?
- Methodological Answer : Use chiral HPLC with amylose-based columns and isocratic elution (e.g., hexane/isopropanol 90:10). For regioisomers, optimize reverse-phase UPLC with a gradient of acetonitrile/water containing 0.1% formic acid. Validate separation efficiency via high-resolution mass spectrometry (HRMS) and circular dichroism (CD) for stereoisomers ( ).
Q. How can computational modeling predict the compound’s stability under varying thermal or photolytic conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for thermal; UV light for photolysis) and analyze degradation products via GC-MS. Pair with molecular dynamics simulations (e.g., Amber force field) to identify vulnerable bonds. Cross-reference with experimental Arrhenius plots to validate predictive models ( supports methodological rigor in such frameworks).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
